molecular formula C6H12Cl2N4S B6150103 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride CAS No. 67869-69-6

1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride

Cat. No.: B6150103
CAS No.: 67869-69-6
M. Wt: 243.16 g/mol
InChI Key: SFHSWEGYUAJRDI-UHFFFAOYSA-N
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Description

1-(1,3,4-Thiadiazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H10N4S.2HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a thiadiazole ring fused with a piperazine moiety, making it a valuable scaffold for the development of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride typically involves the reaction of piperazine with thiadiazole derivatives under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of dehydrating agents such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to maintain consistent reaction conditions. Quality control measures, including chromatography and spectroscopy, are used to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic displacement of substituents. Key examples include:

Reaction with Thiophenoxides
Under reflux conditions in benzene, chlorine atoms on the thiadiazole ring undergo substitution with aromatic thiols (e.g., thiophenol, 4-nitrophenylthiol) to yield arylthio derivatives.

ReagentProductYieldConditionsSource
C₆H₅SH1,4-bis(5-(phenylthio)-1,3,4-thiadiazol-2-yl)piperazine65%Reflux, benzene, 6 hrs
4-NO₂C₆H₄SH1,4-bis(5-(4-nitrophenylthio)-1,3,4-thiadiazol-2-yl)piperazine58%Reflux, benzene, 8 hrs

Reaction with Mercapto Acids
Thioglycolic acid or 2-mercaptobenzoic acid substitutes chlorine atoms, forming carboxylated derivatives (e.g., compound 7a , 7b ) under mild basic conditions (triethylamine, methanol) .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Triazole-Thiadiazole Hybrid Formation
Reaction with carbon disulfide in pyridine induces cyclization, producing 6,6′-(piperazin-1,4-diyl)bis(1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole-3-thiol) (5 ) in 67% yield .

Acetic Anhydride-Mediated Cyclization
Refluxing with acetic anhydride converts hydrazine substituents into methyltriazolo-thiadiazole hybrids (4 ) with 87% efficiency .

Condensation Reactions

Hydrazine Derivatives
Treatment with hydrazine hydrate replaces chlorine atoms with hydrazine groups, yielding 1,4-bis(5-hydrazinyl-1,3,4-thiadiazol-2-yl)piperazine (2 ), a key intermediate for further functionalization .

Functional Group Transformations

Chlorination
Thionyl chloride in benzene converts thiol groups to chlorides, generating 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine (3 ) .

Alkylation
The piperazine nitrogen undergoes alkylation with methyl iodide or ethyl bromoacetate under basic conditions, modifying solubility and bioactivity profiles.

Comparative Reactivity Analysis

Reaction TypeKey Functional GroupTypical ReagentsApplications
Nucleophilic SubstitutionThiadiazole-ClThiophenols, mercaptoacidsAntimicrobial agent development
CyclizationThiadiazole-SH/NH₂CS₂, acetic anhydrideAnticancer scaffold synthesis
CondensationPiperazine-NHHydrazine, aldehydesChelating ligand design

Mechanistic Insights

  • Thiadiazole Reactivity : The sulfur atom in the thiadiazole ring stabilizes transition states during nucleophilic substitutions, enhancing reaction rates .

  • Piperazine Flexibility : The piperazine ring’s conformational mobility allows steric modulation, influencing regioselectivity in multi-step syntheses.

Scientific Research Applications

Medicinal Chemistry

1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride has been extensively studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains such as Escherichia coli and Bacillus subtilis through agar diffusion methods .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. A study demonstrated that derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine significantly reduced cell viability in cancer cell lines (e.g., LoVo) at concentrations as low as 200 μM . Mechanistic studies suggest that these compounds may induce apoptosis and affect cell cycle regulation .

Biological Research

The interactions of this compound with biological targets have been investigated:

  • Enzyme Inhibition : The compound can modulate the activity of specific enzymes involved in critical cellular processes, potentially inhibiting pathways related to cancer proliferation and microbial resistance.
  • Cellular Mechanisms : Studies utilizing flow cytometry have assessed the effects on cell cycle progression and apoptosis induction in various human cell lines .

Material Science

This compound is also explored for its utility in developing new materials:

  • Polymer Development : Due to its unique structural features that enhance lipophilicity and cellular membrane permeability, it is being studied for use in creating specialized polymers and coatings with tailored properties.

Case Study 1: Anticancer Activity

A recent study synthesized novel derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine and evaluated their effects on cell viability across different concentrations. Results indicated that certain derivatives significantly reduced the viability of cancer cells while maintaining lower toxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various derivatives were tested against pathogenic bacteria. The results demonstrated that these compounds exhibited promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: 1-(1,3,4-Thiadiazol-2-yl)piperazine dihydrochloride is unique due to its combined thiadiazole and piperazine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Biological Activity

1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Characterized by its unique structural features, including a thiadiazole ring and a piperazine moiety, this compound exhibits potential as an antimicrobial and anticancer agent, among other applications. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure

The molecular formula of this compound is C6H8Cl2N4S\text{C}_6\text{H}_8\text{Cl}_2\text{N}_4\text{S}, indicating the presence of two hydrochloride groups that enhance its solubility in water. The thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms, while the piperazine ring is a six-membered cyclic amine featuring two nitrogen atoms.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within cells. This compound can modulate enzyme activity and receptor signaling pathways, contributing to its antimicrobial and anticancer properties. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Antimicrobial Activity

Research indicates that this compound demonstrates promising antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli31.25 μg/mL
Streptococcus pyogenes31.25 μg/mL
S. aureusMIC = 32.6 μg/mL
Pseudomonas aeruginosaModerate activity

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine exhibit cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values in the nanomolar range against cancer cells, indicating high potency .

Table 2: Anticancer Activity Overview

Cell LineIC50 Value (nM)Reference
Breast Cancer1.82 ± 0.6
Lung CancerNot specified
Colon CancerModerate potency

Case Studies

Several studies have highlighted the efficacy of derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine in treating diseases such as Alzheimer’s disease and various cancers.

Case Study 1: Alzheimer’s Disease
A recent study evaluated compounds containing the thiadiazole moiety for their anti-acetylcholinesterase activity. Some derivatives exhibited greater potency than donepezil (IC50 = 0.6 ± 0.05 µM), suggesting their potential as therapeutic agents for Alzheimer’s disease .

Case Study 2: Cancer Treatment
Another study focused on the synthesis of novel derivatives that displayed significant cytotoxicity against human cancer cell lines. These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride?

The synthesis typically involves cyclocondensation and functionalization steps. A common approach utilizes hydrazine hydrate and Lawesson’s reagent to form the thiadiazole ring, followed by coupling with piperazine derivatives under basic conditions. For example, aromatic nitriles can react with hydrazine to form intermediates, which are further treated with sulfurizing agents like Lawesson’s reagent to introduce the thiadiazole moiety . Subsequent piperazine coupling may require refluxing in ethanol or THF with catalytic bases (e.g., triethylamine) to promote nucleophilic substitution . Final dihydrochloride salt formation is achieved via HCl gas bubbling or concentrated HCl addition in anhydrous conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : Confirm the presence of the thiadiazole ring (distinct ¹H-NMR signals at δ 8.5–9.5 ppm for aromatic protons) and piperazine backbone (δ 2.5–3.5 ppm for CH₂ groups) .
  • HPLC-MS : Assess purity (>95%) and detect impurities, particularly unreacted intermediates (e.g., residual piperazine or thiadiazole precursors) .
  • Elemental Analysis : Verify stoichiometry of C, H, N, S, and Cl to confirm salt formation .
  • XRD : Resolve crystalline structure discrepancies, especially if polymorphs are suspected .

Q. What solvent systems are optimal for solubility studies?

The compound’s solubility is pH-dependent due to its basic piperazine moiety. In aqueous buffers:

  • pH 1–3 : High solubility (>50 mg/mL) due to protonation of piperazine nitrogens .
  • pH 7.4 : Reduced solubility (e.g., ~5 mg/mL), necessitating co-solvents like DMSO (≤10% v/v) for in vitro assays .
  • Organic Solvents : Soluble in methanol, DCM, and DMF, but avoid halogenated solvents if studying nucleophilic reactivity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can predict feasible synthetic routes. For instance:

  • Transition State Analysis : Identify energy barriers for thiadiazole ring formation using software like Gaussian or ORCA .
  • Machine Learning : Train models on existing piperazine-thiadiazole reaction datasets to predict yields under varying conditions (e.g., temperature, solvent polarity) .
  • Retrosynthetic Planning : Tools like ICSynth (ICReDD) propose stepwise routes by analyzing bond dissociation energies and intermediate stability .

Q. What strategies resolve contradictory data in biological activity assays?

Contradictions may arise from assay-specific conditions or impurity profiles. Mitigation approaches include:

  • Dose-Response Curves : Use a wide concentration range (nM–mM) to identify off-target effects at high doses .
  • Metabolite Screening : LC-MS/MS to detect degradation products (e.g., hydrolyzed thiadiazole rings) that may interfere with results .
  • Orthogonal Assays : Validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP modulation) to confirm mechanism .

Q. How do electronic effects of substituents influence the compound’s reactivity?

The electron-withdrawing thiadiazole ring enhances electrophilicity at the piperazine N-atoms, affecting:

  • Nucleophilic Substitution : Electron-donating groups (e.g., methyl on piperazine) slow reactivity, while electron-withdrawing groups (e.g., nitro) accelerate it .
  • Metal Coordination : Thiadiazole’s sulfur can chelate transition metals (e.g., Cu²⁺), altering catalytic properties in cross-coupling reactions .
  • Stability : Electron-deficient systems are prone to hydrolysis under basic conditions, requiring inert atmospheres for long-term storage .

Q. What analytical techniques are critical for detecting trace impurities in bulk synthesis?

  • GC-MS Headspace Analysis : Detect volatile byproducts (e.g., methyl chloride from incomplete chloroacetyl reactions) .
  • ICP-OES : Quantify heavy metal residues (e.g., Pd, Cu) from catalytic steps, ensuring <10 ppm for biological studies .
  • 2D-COSY NMR : Resolve overlapping signals from structurally similar impurities (e.g., mono-hydrochloride vs. dihydrochloride salts) .

Q. How can researchers design stability-indicating methods for formulation studies?

  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV-A), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • HPLC-DAD : Monitor degradation markers (e.g., peak splitting at 254 nm for thiadiazole ring opening) .
  • Karl Fischer Titration : Track water content (<0.5% w/w) to prevent hydrolysis during lyophilization .

Properties

CAS No.

67869-69-6

Molecular Formula

C6H12Cl2N4S

Molecular Weight

243.16 g/mol

IUPAC Name

2-piperazin-1-yl-1,3,4-thiadiazole;dihydrochloride

InChI

InChI=1S/C6H10N4S.2ClH/c1-3-10(4-2-7-1)6-9-8-5-11-6;;/h5,7H,1-4H2;2*1H

InChI Key

SFHSWEGYUAJRDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN=CS2.Cl.Cl

Purity

95

Origin of Product

United States

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